Octafluoro-1,3-phenylenediamine
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Overview
Description
Octafluoro-1,3-phenylenediamine is a fluorinated aromatic diamine compound It is characterized by the presence of eight fluorine atoms attached to a benzene ring, with two amino groups (-NH2) positioned at the 1 and 3 locations on the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octafluoro-1,3-phenylenediamine typically involves the fluorination of 1,3-phenylenediamine. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octafluoro-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the fluorinated positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octafluoro-1,3-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules and polymers.
Biology: The compound is explored for its potential use in bioimaging and as a fluorescent probe due to its unique optical properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, which exhibit excellent chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Octafluoro-1,3-phenylenediamine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets are still under investigation and may vary depending on the application.
Comparison with Similar Compounds
1,3-Phenylenediamine: A non-fluorinated analog with similar structural features but different chemical properties.
1,2-Phenylenediamine: Another isomer with amino groups at the 1 and 2 positions.
1,4-Phenylenediamine: An isomer with amino groups at the 1 and 4 positions, commonly used in the production of polymers like Kevlar.
Uniqueness: Octafluoro-1,3-phenylenediamine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These include increased thermal stability, chemical resistance, and unique electronic properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C6F8N2 |
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Molecular Weight |
252.06 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,2,4,5,6-octafluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6F8N2/c7-1-2(8)5(15(11)12)4(10)6(3(1)9)16(13)14 |
InChI Key |
CESJDDRRYPMKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)N(F)F)F)N(F)F |
Origin of Product |
United States |
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